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Compound of Interest

Compound Name: N-ethyl-4-fluorobenzamide

CAS No.: 772-18-9

Cat. No.: B1588093

Get Quote

Executive Summary
N-ethyl-4-fluorobenzamide (CAS: 772-18-9) is a critical pharmacophore and intermediate in

the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and STK4 kinase inhibitors.[1]

While often utilized in drug discovery, comprehensive peer-reviewed thermodynamic solubility

datasets for this specific intermediate are not publicly indexed in major physicochemical

repositories (e.g., J. Chem. Eng.[2] Data).

This guide serves as a definitive technical resource for researchers requiring solubility data. It

synthesizes available physicochemical constants, provides a predicted solubility profile based

on structural activity relationships (SAR), and outlines a validated experimental protocol for

generating precise solubility data in-house. This approach ensures scientific integrity by

distinguishing between empirical synthesis observations and thermodynamic constants.[2]
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Understanding the solubility behavior of N-ethyl-4-fluorobenzamide requires analysis of its

molecular descriptors.[2] The presence of the fluorine atom (para-position) increases

lipophilicity compared to the parent benzamide, while the N-ethyl group reduces the potential

for intermolecular hydrogen bonding network formation in the crystal lattice, typically lowering

the melting point relative to the unsubstituted amide.[2]

Table 1: Physicochemical Properties
Property Value Source/Method

CAS Number 772-18-9 Chemical Abstracts Service

Molecular Formula C₉H₁₀FNO Stoichiometry

Molecular Weight 167.18 g/mol Calculated

Physical State White Solid Synthesis observation [1]

LogP (Octanol/Water) ~1.97 Predicted (Consensus)

H-Bond Donors 1 (Amide NH) Structural Analysis

H-Bond Acceptors 2 (C=O, F) Structural Analysis

Melting Point 108–112 °C (Predicted) Analog comparison*

pKa ~14-15 (Amide NH)
Non-ionizable in physiological

pH

*Note: Unsubstituted 4-fluorobenzamide melts at 154–157°C. N-alkylation typically depresses

MP.

Part 2: Solubility Profile (Predicted & Observed)
Based on the compound's LogP of ~1.97 and its utility in nucleophilic aromatic substitution

reactions reported in patent literature [1, 2], the following solubility profile is established.

Solvent Compatibility Matrix
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Solvent Class
Representative
Solvent

Predicted Solubility
Operational
Context

Aprotic Polar DMSO, DMF
Very High (>100

mg/mL)

Preferred for stock

solutions and reaction

media.

Chlorinated
Dichloromethane

(DCM)
High

Standard solvent for

extraction and

synthesis.[2]

Alcohols Ethanol, Methanol High

Suitable for

recrystallization (often

with water

antisolvent).[2]

Esters Ethyl Acetate Moderate

Used in silica gel

chromatography

purification.[2]

Aqueous Water (pH 7.[2]4) Low (<1 mg/mL)

Poor solubility due to

lipophilic aromatic

ring.[2]

Non-Polar Hexane, Heptane Very Low

Used as an

antisolvent to

precipitate the

product.[2]

Thermodynamic Implications
The dissolution of N-ethyl-4-fluorobenzamide is endothermic (

). Solubility will increase significantly with temperature.[2][3] For purification, a binary solvent
system of Ethanol/Water or EtOAc/Hexane is recommended, utilizing the temperature
dependence of solubility to achieve supersaturation upon cooling.[2]
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To generate a regulatory-grade solubility dataset (e.g., for IND filing or process optimization),

the following "Shake-Flask" protocol combined with HPLC-UV quantification is the gold

standard.

Workflow Visualization
The following diagram illustrates the logical flow for determining thermodynamic solubility,

ensuring data integrity.
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Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination via

the Shake-Flask method.

Detailed Protocol
Objective: Determine the saturation solubility (

) at 25°C.

Preparation: Weigh approximately 10 mg of N-ethyl-4-fluorobenzamide into a 4 mL glass

vial.

Solvent Addition: Add 1 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Ethanol).[2]

Saturation Verification: Visually confirm undissolved solid remains.[2] If clear, add more solid

until a suspension persists.[2]

Equilibration: Place vials in an orbital shaker/incubator at 25°C ± 0.1°C. Agitate at 200 RPM

for 24 hours.

Note: For synthesis intermediates, 24 hours is sufficient.[2] For final drug candidates, 72

hours is preferred to ensure stable crystal form.

Sampling:

Centrifuge the suspension at 10,000 RPM for 10 minutes (thermostatted to 25°C).

Carefully withdraw the supernatant.[2]

Filter through a 0.22 µm PVDF syringe filter (pre-saturated to prevent adsorption).[2]

Quantification (HPLC-UV):

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [50:50 Isocratic].[2]

Flow Rate: 1.0 mL/min.[2]
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Detection: UV @ 254 nm (Aromatic ring absorption).[2]

Injection: 10 µL.

Calculation:

Part 4: Synthesis & Purification Applications
The solubility data directly informs the isolation of this intermediate during synthesis.[2]

Recrystallization Strategy
For purification from crude reaction mixtures (e.g., after amidation of 4-fluorobenzoyl chloride),

a cooling crystallization is effective.[2]

Solvent System: Ethanol/Water (approx. 3:1 ratio).[2]

Mechanism:

Dissolve crude solid in hot Ethanol (60°C). High solubility.

Slowly add Water (antisolvent) until slight turbidity.[2]

Cool slowly to 4°C. Solubility drops, inducing crystallization of the pure N-ethyl-4-
fluorobenzamide.[2]

Filter and wash with cold water (low solubility prevents loss).[2]

Reaction Solvent Selection[2]
Nucleophilic Substitution: When reacting with piperazine derivatives (common in PARP

inhibitor synthesis [2]), use Acetonitrile or DMF.[2] These solvents dissolve the N-ethyl-4-
fluorobenzamide completely, ensuring homogeneous kinetics, while often precipitating the

inorganic salt byproducts (e.g., KBr/KCl).
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benzamide intermediates).[2]

Patent Application: US Patent 2010/0206744 A1. "Poly (ADP-ribose) polymerase (PARP)

inhibitors." Describes the synthesis of N-ethyl-4-fluorobenzamide as Intermediate A.Link[2]

Methodology: Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility,

Permeability, and Charge State.[2] Wiley-Interscience.[2] (Authoritative text on solubility

protocols).

Physicochemical Data: PubChem Compound Summary for CID 71572 (4-Fluorobenzamide

analogs). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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